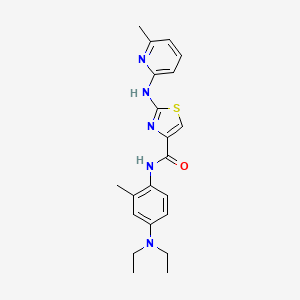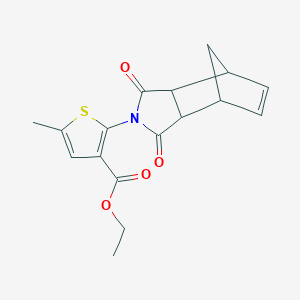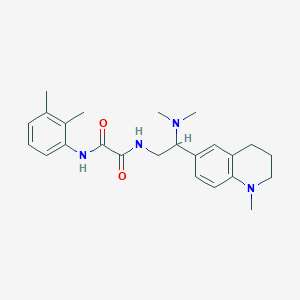
N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is an example of the broad and innovative applications in the field of medicinal chemistry, particularly in the synthesis of compounds with potential biological activities. Research in this domain often explores the development of novel chemical entities that can serve as potent agents against various biological targets.
One significant application of such compounds includes the exploration of their antimicrobial and antiproliferative properties. For instance, research on related thiazole and pyridine derivatives has demonstrated potential antimicrobial activity against various strains of bacteria and fungi, indicating the promising role these compounds play in developing new antibacterial and antifungal agents (Basoğlu et al., 2013); (Karuna et al., 2021). Furthermore, the synthesis of thiazole derivatives has been explored for their chemoselective properties and functionalization potential, indicating their versatility in drug design and synthesis (Kumar et al., 2013).
Antitumor Activity
Another critical area of application is in the field of oncology, where such compounds are being investigated for their antitumor activities. Derivatives of thiazole-4-carboxamide have shown promising results in preclinical assays for their antiproliferative activity against hematological and solid tumor cell lines, highlighting their potential as dual Src/Abl kinase inhibitors (Lombardo et al., 2004). The exploration of these compounds in various cancer models underscores the ongoing efforts to identify new therapeutic agents with enhanced efficacy and specificity for cancer treatment.
Anticancer and Anti-inflammatory Properties
Research also extends to the synthesis and evaluation of novel derivatives for their anticancer and anti-inflammatory properties. The development of pyrazolopyrimidines derivatives, for example, has been explored for their potential as anticancer and anti-5-lipoxygenase agents, suggesting a dual therapeutic approach in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that similar compounds, like imatinib, inhibit the activity of tyrosine kinases . They bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, leading to the regulation of cell growth and proliferation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the regulation of cell growth and proliferation, potentially leading to therapeutic effects in conditions like leukemia .
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-5-26(6-2)16-10-11-17(14(3)12-16)23-20(27)18-13-28-21(24-18)25-19-9-7-8-15(4)22-19/h7-13H,5-6H2,1-4H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXBEYJDQUFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2932005.png)



![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)


![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)